Potency Advantage: ARRY-371797 Exhibits Sub-Nanomolar p38α IC₅₀ in Enzymatic Assays
ARRY-371797 demonstrates enzymatic potency with an IC₅₀ of <5 nM against p38α MAPK, which is more than 7-fold lower (more potent) than losmapimod (IC₅₀ 0.8 nM in some assays, but reported up to 23 nM elsewhere), and significantly lower than doramapimod (IC₅₀ 38 nM) and PH-797804 (IC₅₀ 26 nM) [1]. This sub-5 nM potency may translate to a favorable therapeutic window at lower systemic exposures [2].
| Evidence Dimension | p38α MAPK Enzymatic Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | <5 nM |
| Comparator Or Baseline | losmapimod: 0.8-23 nM; doramapimod: 38 nM; PH-797804: 26 nM |
| Quantified Difference | ARRY-371797 is at least 7-fold more potent than losmapimod and 7-8 fold more potent than doramapimod and PH-797804 |
| Conditions | Cell-free enzymatic assay |
Why This Matters
Higher enzymatic potency may permit lower effective doses, potentially reducing off-target effects in preclinical models.
- [1] Guide to Pharmacology. ARRY-371797 Ligand Activity Chart. IUPHAR/BPS. View Source
- [2] Judge DP, et al. Long-Term Efficacy and Safety of ARRY-371797 (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy. Am J Cardiol. 2022 Nov 15;183:93-98. PMID: 36114020. View Source
